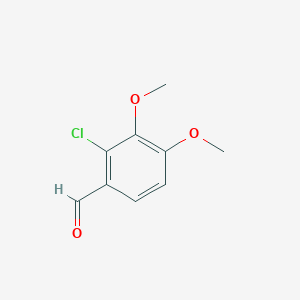
2-Chloro-3,4-dimethoxybenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde and its derivatives has been a subject of research, highlighting methods to enhance yield and purity. For instance, a novel economical route for the synthesis of 2,4-Dimethoxybenzaldehyde, a related compound, has been developed using 1,3-dimethoxybenzene as raw material through Vilsmeier formylation with DMF directly, achieving a high yield and purity under optimized conditions (Chen Xin-zhi, 2007).
Molecular Structure Analysis
Studies have focused on the molecular structure of 2-Chloro-3,4-dimethoxybenzaldehyde and related compounds, utilizing X-ray diffraction and other analytical techniques to elucidate their configuration. The crystal structure of (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, a compound derived from 3,4-dimethoxybenzaldehyde, reveals an E configuration with respect to the C=N bond, providing insights into the structural aspects of such derivatives (A. D. Khalaji, K. Fejfarová, & M. Dušek, 2011).
Chemical Reactions and Properties
Research on the chemical reactions and properties of 2-Chloro-3,4-dimethoxybenzaldehyde focuses on its reactivity and potential for forming new compounds. For example, its ability to form Schiff bases through condensation reactions has been documented, showcasing the compound's versatility in organic synthesis (Shang Shan, Xiao‐Juan Wang, Wei-xiao Hu, & Duanjun Xu, 2004).
Physical Properties Analysis
The physical properties of 2-Chloro-3,4-dimethoxybenzaldehyde, such as melting point, solubility, and crystal structure, have been investigated to understand its behavior in different environments and applications. These properties are crucial for designing and optimizing chemical processes involving this compound.
Chemical Properties Analysis
Investigations into the chemical properties of 2-Chloro-3,4-dimethoxybenzaldehyde include studies on its UV-Visible spectra, thermodynamic functions, and non-linear optical properties. Experimental and theoretical analyses provide comprehensive insights into its behavior in various chemical contexts. Notably, a study on its UV-Visible spectra and non-linear optical properties has highlighted its potential in material science applications (Sarvendra Kumar, R. Kumar, J. Teotia, & M. Yadav, 2015).
科学的研究の応用
Application 1: Synthesis of Functionalized Benzalacetones
- Summary of Application: 2-Chloro-3,4-dimethoxybenzaldehyde is used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, also known as benzalacetones . These compounds have been described as radical scavengers with potential antioxidant properties .
- Methods of Application: The Claisen-Schmidt reaction involves the condensation of an aldehyde (in this case, 2-Chloro-3,4-dimethoxybenzaldehyde) with a ketone (such as acetone) under microwave irradiation . This reaction is typically catalyzed by acids or bases .
- Results or Outcomes: The reaction produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .
Application 2: Preparation of 4-Chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane
- Summary of Application: 2-Chloro-3,4-dimethoxybenzaldehyde is used in the preparation of 4-chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .
- Results or Outcomes: The outcome of this reaction is the formation of 4-chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane .
特性
IUPAC Name |
2-chloro-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHDJTZESXNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202515 | |
| Record name | 2-Chloroveratraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethoxybenzaldehyde | |
CAS RN |
5417-17-4 | |
| Record name | 2-Chloro-3,4-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroveratraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5417-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroveratraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroveratraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroveratraldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN4YMM777 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


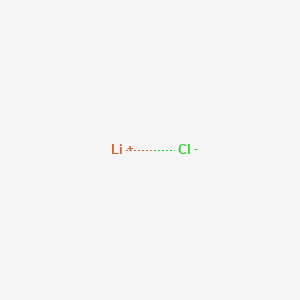



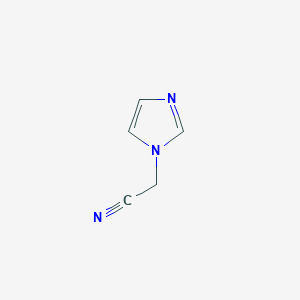

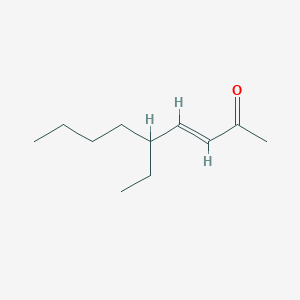
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

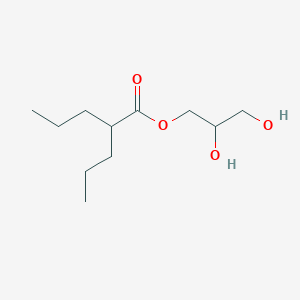
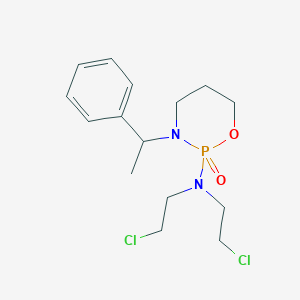
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)